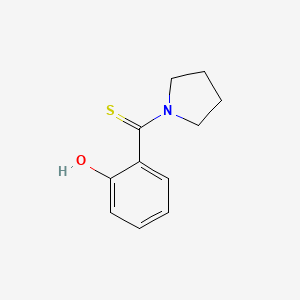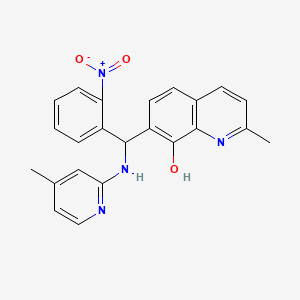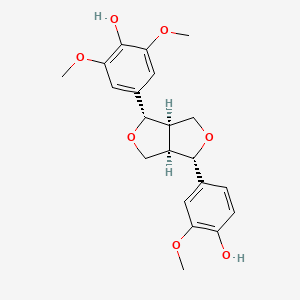
Medioresinol
Overview
Description
Medioresinol is a lignan, a type of polyphenolic compound found in various plants. It is a furofuran type lignan known for its antifungal, antibacterial, and leishmanicidal activities . This compound is found in the stems of plants such as Sinocalamus affinis and is known for its potential health benefits, including reducing the risk of cardiovascular diseases .
Mechanism of Action
Target of Action
Medioresinol, a type of phytoestrogen classified as a furofuran lignan , has been found to interact with several targets. One of its primary targets is the UNC-51-like kinase 1 and 2 (ULK1/2) , which are important kinases required for autophagy . This compound has also been found to interact with Candida albicans , a type of fungus, leading to its apoptosis .
Mode of Action
This compound’s interaction with its targets leads to significant changes in the cellular environment. In the case of Candida albicans, this compound exposure leads to an increase in intracellular reactive oxygen species (ROS), which is a major cause of apoptosis . This compound also promotes the interaction of PGC-1α with PPARα to increase PPARα nuclear translocation and transcription activity .
Biochemical Pathways
The increase of ROS induced by this compound leads to oxidative stress and mitochondrial dysfunction, causing the release of pro-apoptotic factors . This process affects the cellular apoptosis pathway, leading to cell death. Furthermore, this compound enhances phenylalanine metabolism through the PPARα/GOT1 axis, reducing the accumulation of phenylalanine and mitochondrial reactive oxygen species (mtROS) .
Result of Action
The action of this compound results in several molecular and cellular effects. It causes an increase in intracellular ROS, leading to oxidative stress and mitochondrial dysfunction . This results in the release of pro-apoptotic factors and the induction of apoptosis. This compound also causes morphological changes in cells, including reduced cell size and enhanced intracellular density .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in modifying lignans like this compound . Additionally, the cellular environment, particularly the presence of oxidative stress and the state of the mitochondria, can significantly impact the action of this compound . .
Biochemical Analysis
Biochemical Properties
Medioresinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by gut microbiota into mammalian lignans, such as enterodiol and enterolactone, which have been associated with reduced risks of hormone-dependent cancers . The interactions between this compound and these enzymes involve processes such as O-deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in antioxidant defense and inflammation, thereby exerting protective effects against oxidative stress and inflammatory responses . Additionally, this compound’s impact on cellular metabolism includes modulation of metabolic pathways related to energy production and lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the cellular context . This binding can lead to the activation or inhibition of specific signaling pathways, ultimately influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in hormonal balance and liver function . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its conversion into mammalian lignans by gut microbiota . Enzymes such as β-glucosidases and demethylases play a crucial role in these metabolic processes . This compound’s effects on metabolic flux and metabolite levels can influence various physiological functions, including hormone regulation and antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its bioavailability and biological activity . Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression . The subcellular localization of this compound is critical for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Medioresinol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process often involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials . Advanced extraction methods like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are also employed for efficient and environmentally friendly extraction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes the following steps:
Harvesting: Collecting plant materials rich in this compound.
Extraction: Using solvents or advanced extraction techniques to isolate this compound.
Purification: Employing chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Medioresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Medioresinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other lignans and polyphenolic compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
Medioresinol is compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant and anticancer properties.
Pinoresinol: Exhibits similar antioxidant and anti-inflammatory activities.
Matairesinol: Studied for its estrogenic and anticancer effects
This compound is unique due to its strong binding affinity for certain molecular targets, such as UNC-51-like kinase 1 and 2 (ULK1/2), which are involved in autophagy . This makes it a promising compound for research in cancer and other diseases involving autophagy.
Properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBNGRIBLNUKN-BMHXQBNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961334 | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40957-99-1 | |
| Record name | (+)-Medioresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medioresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medioresinol, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of medioresinol?
A1: this compound has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a tetrahydrofurofuran lignan, characterized by a 2,3-dibenzylbutane skeleton with a tetrahydrofuran ring connecting the two propylbenzene units. It has two phenolic hydroxyl groups, two methoxy groups, and two chiral centers. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers commonly utilize NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) to elucidate the structure of this compound. [, , , ]
Q4: What are some of the reported biological activities of this compound?
A4: Studies have reported various biological activities of this compound, including:
- Antioxidant activity: this compound has shown potential as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. [, , , , ]
- Anti-inflammatory activity: In vitro studies suggest that this compound may possess anti-inflammatory properties, possibly by inhibiting inflammatory mediators. [, ]
- α-Amylase Inhibitory Activity: this compound has demonstrated in silico potential as an α-amylase inhibitor, suggesting a potential role in managing blood sugar levels. []
- Anticancer Activity: Research suggests that this compound might have a role in inhibiting the growth of specific cancer cell lines. [, ]
- Anti-leishmanial Activity: this compound, along with other compounds, has shown in vitro activity against Leishmania amazonensis amastigotes, suggesting potential as an antiparasitic agent. []
- Anti-complementary Activity: this compound has demonstrated anti-complementary effects, indicating potential for modulating immune responses. []
Q5: Are there any specific enzymes or pathways that this compound is known to interact with?
A6: Research suggests that this compound may inhibit specific enzymes, such as adenosine 3',5'-cyclic monophosphate (cyclic AMP) phosphodiesterase, which plays a role in regulating cellular processes. [] Additionally, in silico studies suggest potential interactions with CYP2E1, an enzyme involved in drug metabolism, and α-amylase. [, ]
Q6: Is there any research on the use of this compound in treating specific diseases?
A7: While in vitro and in silico studies have shown promising results for this compound's potential in various areas like cancer and Alzheimer's disease, more research, particularly in vivo and clinical trials, is necessary to establish its therapeutic efficacy and safety in humans. [, ]
Q7: Which plants are good sources of this compound?
A7: this compound is found in a variety of plants, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


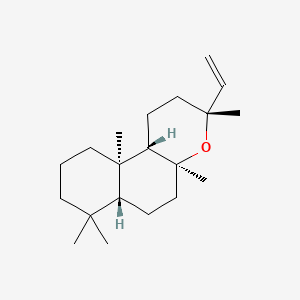
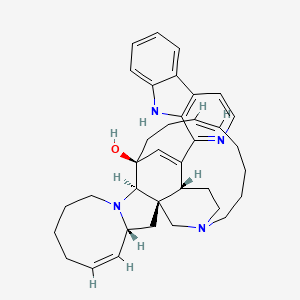
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)


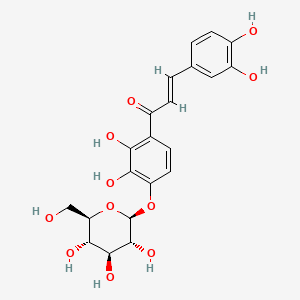
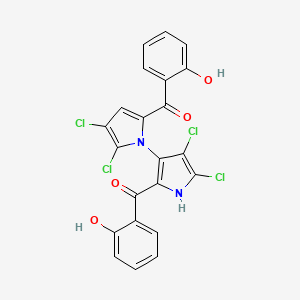
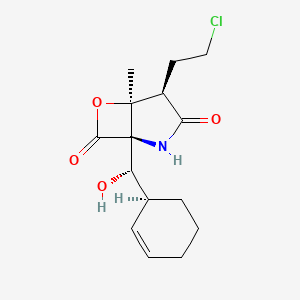



![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)
